molecular formula C25H32N2O4 B130648 Alvimopan CAS No. 145590-44-9

Alvimopan

Cat. No. B130648
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-JVFUWBCBSA-N
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Description

Alvimopan is a drug that has been developed to counteract the side effects of opioid use, specifically constipation. It is a peripherally acting mu-opioid receptor antagonist that is used to treat postoperative ileus (POI). POI is a common complication that occurs after abdominal surgery, and it is characterized by delayed bowel function. In

Scientific Research Applications

1. Postoperative Ileus Management

Alvimopan has shown efficacy in accelerating gastrointestinal recovery post-abdominal surgery. In a study by (Herzog et al., 2006), it was found to significantly reduce the time to the first bowel movement by an average of 22 hours in women undergoing total abdominal hysterectomy. Similarly, (Wolff et al., 2004) reported that alvimopan accelerated gastrointestinal recovery in patients undergoing laparotomy for bowel resection or radical hysterectomy.

2. Opioid-Induced Bowel Dysfunction

Alvimopan, being a peripherally acting μ-opioid antagonist, is effective in managing opioid-induced bowel dysfunction. A study by (Webster et al., 2008) highlighted its efficacy in subjects with non-cancer pain and opioid-induced bowel dysfunction, noting improvements in bowel movement frequency and symptoms like straining and stool consistency.

3. Pharmacokinetics and Binding Properties

Research by (Cassel et al., 2005) explored alvimopan's binding kinetics to μ-opioid receptors. The study revealed that alvimopan's long duration of action might be due to its slower dissociation rate from the μ-opioid receptor compared to other antagonists, potentially making it more potent if administered prior to opioids.

4. Perioperative Care and Surgical Outcomes

Alvimopan's impact on postoperative outcomes has been extensively studied. For instance, (Harbaugh et al., 2013) conducted a statewide assessment, demonstrating that its use led to reduced incidence of prolonged ileus and shorter hospital stays in colectomy patients. This supports the potential of alvimopan in improving patient comfort and reducing healthcare costs.

5. Comparative Analysis with Other Opioid Antagonists

Alvimopan's effectiveness has been compared to other opioid antagonists in various studies. (Becker & Blum, 2009) provided an overview of its pharmacology, efficacy, and side effects, noting its general tolerance and effectiveness for opioid-related bowel dysfunction and postoperative ileus.

properties

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-JVFUWBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate)
Record name Alvimopan
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DSSTOX Substance ID

DTXSID60166035
Record name Alvimopan
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Molecular Weight

424.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Alvimopan
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Solubility

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L
Record name Alvimopan
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Record name ALVIMOPAN
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Record name Alvimopan
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Mechanism of Action

Alvimopan competitively binds to mu-opioid receptor in the gastrointestinal tract but, unlike methylnaltrexone which relies upon it ionic charge, alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics. Alvimopan binds to peripheral mu-receptors with a Ki of 0.2 ng/mL., Alvimopan is a selective antagonist of the cloned human mu-opioid receptor with a Ki of 0.4 nM (0.2 ng/mL) and no measurable opioid-agonist effects in standard pharmacologic assays. The dissociation of (3)H-alvimopan from the human mu-opioid receptor is slower than that of other opioid ligands, consistent with its higher affinity for the receptor. At concentrations of 1 to 10 uM, alvimopan demonstrated no activity at any of over 70 non-opioid receptors, enzymes, and ion channels., Following oral administration, alvimopan antagonizes the peripheral effects of opioids on gastrointestinal motility and secretion by competitively binding to gastrointestinal tract mu-opioid receptors. The antagonism produced by alvimopan at opioid receptors is evident in isolated guinea pig ileum preparations where alvimopan competitively antagonizes the effects of morphine on contractility. Alvimopan achieves this selective gastrointestinal opioid antagonism without reversing the central analgesic effects of mu-opioid agonists., This study characterized the pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, its metabolite, ADL 08-0011, and methylnaltrexone. The activities of the compounds were investigated with respect to human or guinea pig opioid receptor binding and function in recombinant cell lines and mechanical responsiveness of the guinea pig ileum. Alvimopan and ADL 08-0011 had higher binding affinity than methylnaltrexone at human mu opioid receptors (pK (i) values of 9.6, 9.6, and 8.0, respectively). The compounds had different selectivities for the mu receptor over human delta and guinea pig kappa opioid receptors. ADL 08-0011 had the highest mu receptor selectivity. With respect to their mu opioid receptor functional activity ([(35)S]GTPgammaS incorporation), methylnaltrexone had a positive intrinsic activity, consistent with partial agonism, unlike alvimopan and ADL 08-0011, which had negative intrinsic activities. Alvimopan, ADL 08-0011, and methylnaltrexone antagonized inhibitory responses mediated by the mu opioid agonist, endomorphin-1 (pA (2) values of 9.6, 9.4, and 7.6, respectively) and by U69593, a kappa opioid agonist (pA (2) values of 8.4, 7.2, and 6.7, respectively). In morphine-naive guinea pig ileum, methylnaltrexone reduced, while alvimopan and ADL 08-0011 increased, the amplitude of electrically evoked contractions and spontaneous mechanical activity. In tissue from morphine-dependent animals, alvimopan and ADL 08-0011 increased spontaneous activity to a greater degree than methylnaltrexone. The data suggested that alvimopan-induced contractions resulted predominantly from an interaction with kappa opioid receptors. It is concluded that alvimopan, ADL 08-0011, and methylnaltrexone differ in their in vitro pharmacological properties, particularly with respect to opioid receptor subtype selectivity and intrinsic activity.
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Product Name

Alvimopan

CAS RN

156053-89-3, 170098-38-1
Record name Alvimopan
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Record name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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